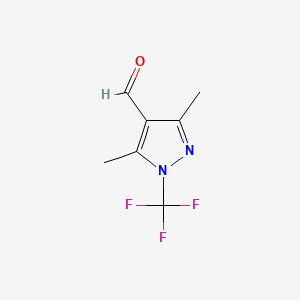
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, a trifluoromethyl group at position 1, and an aldehyde group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-2,4-pentanedione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems
Biology and Medicine: In medicinal chemistry, 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is explored for its potential as a pharmacophore. It can be used in the design of new drugs with improved efficacy and selectivity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: This compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. Its unique chemical properties make it a valuable intermediate in the production of active ingredients that target specific biological pathways in pests and weeds.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The aldehyde group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl groups, which can affect its steric and electronic properties.
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the aldehyde group, which limits its reactivity in certain chemical transformations.
Uniqueness: The presence of both trifluoromethyl and aldehyde groups in 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde imparts unique chemical properties that make it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aldehyde group provides a reactive site for further functionalization.
Propriétés
Formule moléculaire |
C7H7F3N2O |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(trifluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(3-13)5(2)12(11-4)7(8,9)10/h3H,1-2H3 |
Clé InChI |
UOULGTYHKXUTSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(F)(F)F)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















